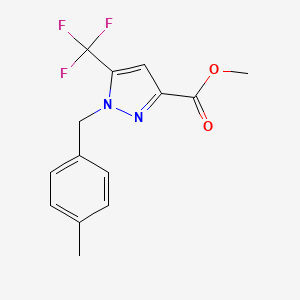

Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a trifluoromethyl (-CF₃) group at the 5-position, a 4-methylbenzyl substituent at the 1-position, and a methyl ester at the 3-position. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the 4-methylbenzyl moiety contributes to steric bulk and lipophilicity .

Properties

Molecular Formula |

C14H13F3N2O2 |

|---|---|

Molecular Weight |

298.26 g/mol |

IUPAC Name |

methyl 1-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C14H13F3N2O2/c1-9-3-5-10(6-4-9)8-19-12(14(15,16)17)7-11(18-19)13(20)21-2/h3-7H,8H2,1-2H3 |

InChI Key |

PRJKJCMPJAOWHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the trifluoromethyl group.

Introduction of the Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks a benzyl halide.

Esterification: The carboxylate ester group is typically introduced through an esterification reaction, where the carboxylic acid derivative of the pyrazole reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methyl group on the benzyl moiety can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 4-methylbenzoic acid derivatives.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is investigated for its potential as an anti-inflammatory and analgesic agent. Pyrazole derivatives have been shown to exhibit significant biological activity, including cytotoxic effects against various cancer cell lines. The structural motif of pyrazoles is common in many approved drugs aimed at treating inflammation and pain .

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic properties of pyrazole derivatives, several compounds demonstrated effective inhibition of colorectal carcinoma cell lines. The findings suggest that modifications in the pyrazole structure can enhance biological activity, making it a promising candidate for further drug development .

Agricultural Chemistry

Herbicide Development

The compound is utilized in the formulation of herbicides due to its ability to control weed populations effectively while minimizing environmental impact. Its efficacy as a herbicide has been documented in various studies, highlighting its potential role in sustainable agriculture .

Eco-friendly Pesticides

Research indicates that this compound can be part of eco-friendly pesticide formulations that target specific pests without adversely affecting beneficial organisms. This application addresses growing concerns about sustainability and environmental safety in agricultural practices .

Material Science

Synthesis of Advanced Materials

In material science, this compound is explored for its application in synthesizing advanced materials, particularly in coatings and polymers that require enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups is known to improve the performance characteristics of materials by providing unique properties such as increased hydrophobicity .

Biochemistry

Enzyme Inhibition Studies

this compound has been employed in biochemical research to study enzyme inhibition mechanisms. Understanding these interactions can lead to significant insights into metabolic pathways and disease mechanisms, potentially informing the development of new therapeutic strategies .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory & Analgesic | Investigated for pain relief and inflammation reduction |

| Cytotoxic Activity | Effective against cancer cell lines; potential for drug development | |

| Agricultural Chemistry | Herbicide Development | Effective weed control with environmental safety |

| Eco-friendly Pesticides | Targets specific pests without harming beneficial organisms | |

| Material Science | Synthesis of Advanced Materials | Used in coatings/polymers for thermal stability and chemical resistance |

| Biochemistry | Enzyme Inhibition Studies | Research on metabolic pathways and disease mechanisms |

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound is compared to analogs with modifications at the 1-position (benzyl vs. phenyl), 5-position (trifluoromethyl vs. iodine/methyl), and ester groups (methyl vs. ethyl). Key examples include:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- 5-Position : The trifluoromethyl group in the target compound is smaller and more electron-withdrawing than iodine substituents in compounds 9 and 10, which may reduce steric hindrance and increase reactivity .

- Ester Group : Methyl esters (target compound) are less lipophilic than ethyl esters, affecting bioavailability and metabolic stability .

Biological Activity

Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS Number: 1946828-24-5) is a pyrazole derivative that has garnered attention in various fields of pharmacological research due to its potential biological activities. This article explores its biological activity, including its antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

- Molecular Formula : C14H13F3N2O2

- Molecular Weight : 298.26 g/mol

- Structure : The compound features a pyrazole ring with a trifluoromethyl group and a methylbenzyl substituent, which may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit various cancer-related pathways, particularly those involving protein kinases such as BRAF and EGFR.

Case Study :

A study investigating the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazoles exhibited significant cytotoxicity. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing the overall efficacy against resistant cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. This compound may exert these effects by modulating inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Research Findings :

In vitro studies have indicated that certain pyrazole compounds can reduce pro-inflammatory cytokine production in macrophages, suggesting their potential application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored extensively. This compound may exhibit activity against various bacterial strains and fungi.

Data Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Pyrazole A | E. coli | Inhibitory |

| Pyrazole B | S. aureus | Moderate |

| This compound | C. albicans | Significant |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the substituents on the pyrazole ring can significantly alter their pharmacological properties.

Key Findings :

Research indicates that the presence of trifluoromethyl groups enhances the lipophilicity and bioavailability of pyrazoles, which may improve their efficacy as therapeutic agents .

Q & A

Q. What are the common synthetic routes for Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step protocols starting with condensation reactions. For example:

- Formation of a pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or trifluoromethyl ketones.

- Introduction of the 4-methylbenzyl group via alkylation using a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Final esterification or carboxylation steps to install the methyl ester moiety. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for trifluoromethyl group incorporation .

- Purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry, bond lengths, and angles. Twinning or high-resolution data may require specific refinement protocols .

- NMR/IR spectroscopy : ¹H/¹³C NMR confirms substituent positions; IR identifies carbonyl (C=O) and trifluoromethyl (C-F) stretches .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the key structural features influencing reactivity?

- The pyrazole ring’s electron-deficient nature due to the trifluoromethyl group enhances electrophilic substitution at the 3-carboxylate position.

- Steric hindrance from the 4-methylbenzyl group may direct regioselectivity in further functionalization .

- Crystallographic data reveals planar geometry, facilitating π-π stacking in supramolecular assemblies .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst screening : Use Pd(PPh₃)₄ for efficient cross-coupling of trifluoromethyl groups .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity, while ethanol/water mixtures aid in isolating intermediates .

- Reaction monitoring : Employ HPLC or in-situ FTIR to track intermediate formation and adjust reaction time/temperature .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps .

Q. How to resolve contradictions in crystallographic data during structural refinement?

- Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in pyrazole derivatives due to symmetry .

- Validate hydrogen bonding and van der Waals interactions using PLATON or Mercury software .

- Cross-validate with spectroscopic data (e.g., NMR NOE effects) to confirm substituent orientation .

Q. What computational methods predict the compound’s biological activity?

- Molecular docking : Screen against target proteins (e.g., Factor Xa) using AutoDock Vina or Schrödinger Suite. The trifluoromethyl group’s hydrophobicity enhances binding affinity in enzyme pockets .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites for reactivity studies .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Q. How does the compound interact with biological targets?

- The trifluoromethyl group acts as a bioisostere for chlorine or methyl groups, enhancing metabolic stability and target selectivity (e.g., Factor Xa inhibition) .

- The 4-methylbenzyl moiety may engage in hydrophobic interactions with enzyme subpockets, as seen in crystallized pyrazole-protein complexes .

Q. What strategies mitigate hygroscopicity or degradation during storage?

- Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation .

- Lyophilize hygroscopic intermediates and characterize stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

- Use stabilizing excipients (e.g., cyclodextrins) for biological testing .

Methodological Tables

Table 1: Key Synthetic Parameters for Yield Optimization

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | DMF/H₂O (9:1) | |

| Temperature | 80–100°C (microwave-assisted) | |

| Purification | Silica gel chromatography |

Table 2: Crystallographic Refinement Protocols

| Software/Tool | Application | Reference |

|---|---|---|

| SHELXL | Twinned data refinement | |

| PLATON | Validation of H-bonding | |

| Olex2 | Structure visualization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.